BAY-1797 is a potent and selective antagonist of the P2X4 receptor. [, ] It belongs to a new class of P2X4 inhibitors and is a valuable tool for in vivo studies in rodents. []
P2X receptors are ATP-gated cation channels involved in various physiological processes. The P2X4 subtype, in particular, plays a crucial role in the immune and central nervous systems, especially in neuropathic pain. [] This makes P2X4 receptors, and consequently BAY-1797, a subject of significant interest in drug discovery research.
BAY-1797 is a potent and selective antagonist of the human P2X4 receptor, a member of the purinergic receptor family that plays significant roles in various physiological processes, including pain modulation and inflammation. This compound, chemically known as N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide, has been characterized for its ability to inhibit the P2X4 receptor with an IC50 value of approximately 211 nM, making it a valuable chemical probe for research in pharmacology and therapeutic applications .
BAY-1797 was developed by Bayer AG and is classified as a small molecule antagonist targeting purinergic receptors, specifically the P2X4 subtype. Its discovery was part of efforts to identify compounds that can modulate receptor activity for potential therapeutic benefits in conditions such as chronic pain and inflammatory diseases .
The synthesis of BAY-1797 involves several key steps:
The synthesis is characterized by high yields and employs techniques such as Fourier transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) for structure elucidation.
BAY-1797 has a complex molecular structure that contributes to its biological activity. The key features include:
The molecular structure has been analyzed using various spectroscopic methods, confirming the presence of functional groups essential for its interaction with the P2X4 receptor .
BAY-1797 participates in specific chemical reactions primarily related to its role as a receptor antagonist:
These reactions are crucial for understanding how BAY-1797 can be utilized therapeutically and how it interacts within biological systems.
BAY-1797 exerts its effects by binding to the P2X4 receptor, inhibiting its activation by ATP. This blockade prevents calcium ion influx which is critical for various cellular processes such as neurotransmitter release and inflammatory responses. The mechanism involves:
This mechanism underpins its potential therapeutic applications in pain management and inflammation reduction.
BAY-1797 exhibits several notable physical and chemical properties:
These properties are essential for formulation development and determining appropriate dosing regimens in clinical settings .
BAY-1797's primary applications lie in scientific research and potential therapeutic use:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3